![molecular formula C7H7F3N2O B1392978 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 1022931-45-8](/img/structure/B1392978.png)

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

概要

説明

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)pyrazole is C4H3F3N2 . The molecular weight is 136.08 .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The boiling point of 3-(Trifluoromethyl)pyrazole is 70°C/2mmHg (lit.) and the melting point is 45-47°C (lit.) . The density is 1.4±0.1 g/cm3 .

科学的研究の応用

Synthesis and Characterization

- Synthetic Approaches : A practical approach for synthesizing trifluoromethylpyrazoles has been developed, which includes transforming the carboxylic group in a pyrazole core into a trifluoromethyl group. This method allows gram-scale preparation and detailed characterization of the compounds (Gerus et al., 2012).

- Molecular Structure Analysis : The molecular structure of trifluoromethylpyrazole derivatives, such as 3,5-bis(trifluoromethyl)pyrazole, has been analyzed using techniques like X-ray molecular structure determination and IR spectroscopy. This analysis provides insights into the geometric features and potential dynamic disorder in these compounds (Alkorta et al., 1999).

Chemical Reactions and Applications

- Copper-Mediated Synthesis : A method for synthesizing 4-(trifluoromethyl)pyrazoles using a copper-mediated domino sequence involving cyclization, trifluoromethylation, and detosylation has been reported. This approach is useful for synthesizing analogs of anti-inflammatory drugs like celecoxib (Wang et al., 2017).

- Anticancer Applications : Indolyl substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have been synthesized for in vitro antitumor activity, showing potential as anticancer agents. These compounds exhibited greater activity than the positive control 5-fluorouracil in some cases (Wang et al., 2016).

Advanced Material Development

- Phosphorescent Materials : Heteroleptic cyclometalated iridium(III) complexes containing N-phenyl-substituted pyrazoles and 2-pyridyl pyrazole ligands have been synthesized, displaying efficient blue phosphorescence at room temperature. This is significant for the development of blue phosphorescent emitters (Yang et al., 2005).

Safety and Hazards

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 3-(Trifluoromethyl)pyrazole could be in these fields.

作用機序

Target of Action

The primary targets of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole are yet to be definitively identified. Pyrazole derivatives have been found to exhibit a wide spectrum of biological properties . For instance, they have been associated with antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant effects . The anti-tumor activity of 1,4,6,7-tetrahydropyranol[4,3-c]pyrazole derivatives has also been confirmed .

Mode of Action

For instance, they can act as inhibitors of protein glycation . The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Biochemical Pathways

Pyrazole derivatives have been found to impact a broad range of pharmacological properties . They have been associated with anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .

Pharmacokinetics

The compound’s molecular weight is 13608 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The anti-tumor activity of 1,4,6,7-tetrahydropyranol[4,3-c]pyrazole derivatives on 4 human carcinoma cell lines (hgc-27, ec-109, mcf-7 and pc-3) has been confirmed .

特性

IUPAC Name |

3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUGGOWOZTHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679180 | |

| Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

CAS RN |

1022931-45-8 | |

| Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

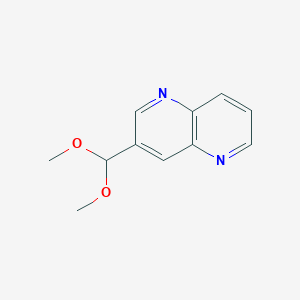

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)

carbohydrazide](/img/structure/B1392907.png)

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)